molecular formula C20H28O2 B2386913 Pisiferal CAS No. 24035-37-8

Pisiferal

Cat. No.: B2386913
CAS No.: 24035-37-8
M. Wt: 300.442
InChI Key: YPWYNONCSGZEQQ-IJHRGXPZSA-N
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Description

Pisiferal is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pisiferal typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the hexahydrophenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the hydroxy group: This step may involve selective hydroxylation using reagents like osmium tetroxide.

    Addition of the dimethyl and propan-2-yl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the carbaldehyde group: This can be achieved through oxidation reactions, such as using pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pisiferal can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pisiferal is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions of various biomolecules. Its functional groups allow for the attachment of fluorescent tags, making it useful in imaging studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the production of specialty chemicals. Its unique structure and reactivity make it a valuable component in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of Pisiferal involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Ar)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde group.

    (4Ar)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.

Uniqueness

The uniqueness of Pisiferal lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(4aR)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-13,18,22H,5-9H2,1-4H3/t18?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWYNONCSGZEQQ-IJHRGXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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